7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE
Description
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties. It has a molecular formula of C8H7N3O.H2SO4 and a molecular weight of 259.24
Properties
CAS No. |
632620-24-7 |
|---|---|
Molecular Formula |
C8H9N3O5S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
7-amino-1H-1,8-naphthyridin-2-one;sulfuric acid |
InChI |
InChI=1S/C8H7N3O.H2O4S/c9-6-3-1-5-2-4-7(12)11-8(5)10-6;1-5(2,3)4/h1-4H,(H3,9,10,11,12);(H2,1,2,3,4) |
InChI Key |
JEBQCMSNZMRCQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Chemical Reactions Analysis
Types of Reactions: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and trimethylsilyl azide (Me3SiN3).
Major Products: The major products formed from these reactions include various amino and hydroxyl derivatives of 1,8-naphthyridine .
Scientific Research Applications
7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions such as copper (Cu+ and Cu2+), which can quench its fluorescence emission . This property is utilized in the development of chemosensors for the detection of anions like cyanide (CN-) .
Comparison with Similar Compounds
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Uniqueness: 7-AMINO-1,8-NAPHTHYRIDIN-2(1H)-ONE SULFATE stands out due to its unique combination of biological activities and photochemical properties.
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